N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
CAS No.: 883045-61-2
Cat. No.: VC6452938
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883045-61-2 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.79 |
| IUPAC Name | N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22) |
| Standard InChI Key | WBZLRHFBZZNZTE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a furan ring—a five-membered aromatic heterocycle with one oxygen atom. Key substituents include:
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2-Methyl group: Enhances steric bulk and influences electronic distribution.
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5-(4-Chlorophenyl): Introduces halogen-mediated hydrophobicity and potential bioactivity.
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N-Benzylcarboxamide: Provides hydrogen-bonding capacity and modulates solubility .
The molecular formula is inferred as C₉₉H₁₇ClN₂O₂, with a molecular weight of approximately 340.8 g/mol based on analogous furan derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Weight | 340.8 g/mol | |
| logP (Partition Coefficient) | 3.2 ± 0.3 | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 3 (furan O, amide O, Cl) | |
| Polar Surface Area | 65.8 Ų |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through a multi-step pathway:
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Furan Ring Construction: Cyclization of γ-keto esters or via Paal-Knorr synthesis using 1,4-diketones.
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Electrophilic Substitution: Introduction of the 4-chlorophenyl group at position 5 using Friedel-Crafts acylation or Suzuki-Miyaura coupling .
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Methylation: Quaternization at position 2 using methyl iodide or dimethyl sulfate.
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Amidation: Coupling of the furan-3-carboxylic acid with benzylamine via EDCI/HOBt-mediated activation .
Optimization Challenges
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Regioselectivity: Ensuring precise substitution at positions 2, 3, and 5 requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Yield Considerations: Amidation steps typically achieve 60–75% yields in analogous compounds due to steric hindrance from the benzyl group .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antiepileptics: Analog optimization for improved blood-brain barrier penetration .
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Antibiotics: Hybridization with fluoroquinolones to combat multidrug-resistant pathogens .
Material Science
Furan-carboxamide polymers exhibit tunable thermal stability (Tₘ: 120–180°C), making them candidates for high-performance adhesives .
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